molecular formula C19H22N4O2 B1679865 Pumaprazole CAS No. 158364-59-1

Pumaprazole

Cat. No. B1679865
M. Wt: 338.4 g/mol
InChI Key: NZQTVUWEPPDOKK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Physical Properties :
    • Melting Point : Approximately .

Scientific Research Applications

Antisecretory Profile of Pumaprazole

Pumaprazole, an imidazo-pyridine derivative, serves as a reversible antagonist of the gastric acid pump, notably different from proton pump inhibitors like omeprazole in chemical structure and interaction mode. Research by Kromer, Postius, and Riedel (2000) demonstrates its effectiveness in significantly elevating intragastric pH in dogs under various acid secretion stimuli. Unlike ranitidine, pumaprazole shows higher efficacy in inhibiting basal acid output and can elevate intragastric pH to near neutrality even upon first administration, while maintaining a controllable duration of action. This suggests its potential as a more effective antisecretory agent compared to existing treatments (Kromer, Postius, & Riedel, 2000).

Comparative Study with Other Acid-Inhibitory Drugs

Pumaprazole's efficacy was further validated in comparison with other acid-inhibitory drugs. It proved slightly more efficacious than ranitidine in inhibiting total acid output in various animal models. Unlike pirenzepine, which was less effective against histamine stimulation, pumaprazole showed more potent inhibition of basal acid output. These findings highlight pumaprazole's exceptional ability in acid suppression, positioning it as a potentially superior alternative for treating conditions requiring gastric acid inhibition (Kromer, Postius, & Riedel, 2000).

Role in Gastric and Duodenal Ulcers

Although pumaprazole's primary application lies in its antisecretory capabilities, it's important to consider its potential role in managing peptic ulcer disease (PUD). The pathophysiology of PUD involves a balance between offensive factors like acid and pepsin, and defensive factors like nitric oxide and growth factors. The research surrounding anti-ulcer drugs, their tolerance, incidence of relapses, and side effects, including the exploration of alternative treatments like Musa sapientum, indirectly underscores the need for effective acid control in PUD management. Pumaprazole, with its demonstrated effectiveness in acid suppression, could potentially be a valuable addition to the treatment options for PUD (Prabha, Karpagam, Varalakshmi, & Packiavathy, 2011).

properties

IUPAC Name

methyl N-[2-[[(2,3-dimethylimidazo[1,2-a]pyridin-8-yl)amino]methyl]-3-methylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-12-7-5-8-16(22-19(24)25-4)15(12)11-20-17-9-6-10-23-14(3)13(2)21-18(17)23/h5-10,20H,11H2,1-4H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQTVUWEPPDOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)OC)CNC2=CC=CN3C2=NC(=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166407
Record name Pumaprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pumaprazole

CAS RN

158364-59-1
Record name Pumaprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158364591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pumaprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PUMAPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK95Z519WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4.5 g of sodium iodide and 6.63 g of dry sodium carbonate are added to a solution of 4.03 g of 8-amino-2,3-dimethylimidazo[1,2-a]pyridine and 6.41 g of 2-methoxycarbonylamino-6-methyl-benzyl chloride in 400 ml of dry acetone, and the mixture is heated under reflux for 6 h. After cooling to RT, 400 ml of water are added and the acetone is distilled off in a water jet vacuum. The aqueous residue is then extracted three times with each time 200 ml of ethyl acetate. The combined organic extracts are washed with 300 ml of water, dried over magnesium sulfate and then concentrated. The residue is purified by chromatography on silica gel (toluene/dioxan=9:1 as eluent). The fractions with Rf =0.2 are concentrated and then recrystallized from diisopropyl ether. 4.71 g (56%) of the title compound of m.p. 136°-138° C. are isolated.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
6.41 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
MARTÍNEK, BLUM, STOLTE… - Alimentary …, 1999 - Wiley Online Library
Background: Omeprazole produces a higher intragastric pH in the presence of Helicobacter pylori infection than after cure. Aim: To investigate whether this effect also occurs with …
Number of citations: 49 onlinelibrary.wiley.com
W Kromer, S Postius, R Riedel - Pharmacology, 2000 - karger.com
… Pumaprazole is an imidazo-pyridine derivative that was used … The present data show that a single dose of pumaprazole is … or the Ghosh-Schild rat, pumaprazole is, overall, slightly more …
Number of citations: 29 karger.com
J Martinek, L Kužela, J Špičák… - Alimentary …, 2000 - Wiley Online Library
… Reversible proton pump antagonists (PPAs) such as pumaprazole do not require activation in the acidic milieu within the gastric glands. These agents inhibit acid secretion by …
Number of citations: 21 onlinelibrary.wiley.com
JL Smalley, TW Gant, SD Zhang - Toxicology, 2010 - Elsevier
… We first tried to use the liver transcriptomics data for compound FP008AL (pumaprazole) to compile a query gene signature and compared it with the collection of reference profiles …
Number of citations: 59 www.sciencedirect.com
AL Blum, J Martinek - Proton Pump Inhibitors, 1999 - Springer
… mode of action - pumaprazole - and compared it with omeprazole. Pumaprazole had the same … Since pumaprazole is not activated in the parietal cell and binds reversibly to the proton …
Number of citations: 4 link.springer.com
A Swallow - Veterinary Evidence, 2016 - production.veterinaryevidence.org
… • Study found that whilst pumaprazole was the most effective, ranitidine resulted in mild elevations in gastric pH although there was marked variation in the effect seen. • Omeprazole …
Y Tsukimi, T Ushiro, T Yamazaki, H Ishikawa… - The Japanese Journal …, 2000 - jstage.jst.go.jp
… SCH28080, pumaprazole and SK&F96067, it would become the first reversible-type proton pump inhibitor. In conclusion, SPI-447 is a reversible and K*-dependent inhibitor of gastric …
Number of citations: 20 www.jstage.jst.go.jp
M Bamford - Progress in medicinal chemistry, 2009 - Elsevier
Publisher Summary This chapter presents the classes of H + /K + ATPase inhibitors. Acid secretion by the H + /K + ATPase pump is induced synergistically by three key mediators—…
Number of citations: 26 www.sciencedirect.com
ABR Thomson, M Keelan, R Lastiwka… - …, 2003 - Wiley Online Library
Background & Aims. The acid inhibitory effect of proton pump inhibitors is reported to be greater in the presence than in the absence of an H. pylori infection. This study was undertaken …
Number of citations: 6 onlinelibrary.wiley.com
RH Hunt, Y Yuan, M Yaghoobi - Journal of clinical …, 2007 - journals.lww.com
Gastroesophageal reflux disease (GERD) is a common acid-related disorder presenting with a broad spectrum of symptoms with or without esophageal mucosal damage and/or …
Number of citations: 32 journals.lww.com

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